3-(furan-2-ylmethyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one
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Overview
Description
3-(2-FURYLMETHYL)-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOL-2(3H)-ONE is a complex organic compound that features a unique structure combining furyl, methoxyphenyl, and oxazol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-FURYLMETHYL)-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOL-2(3H)-ONE typically involves multi-step organic reactions. One common method includes the reaction of 2-furylmethylamine with 4,5-bis(4-methoxyphenyl)-1,3-oxazol-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2-FURYLMETHYL)-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOL-2(3H)-ONE can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form corresponding furyl derivatives.
Reduction: The oxazol ring can be reduced under specific conditions to yield different products.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furyl ketones, while reduction could produce oxazolidines.
Scientific Research Applications
3-(2-FURYLMETHYL)-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOL-2(3H)-ONE has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(2-FURYLMETHYL)-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOL-2(3H)-ONE involves its interaction with specific molecular targets. The furyl and methoxyphenyl groups can interact with enzymes or receptors, modulating their activity. The oxazol ring may also play a role in stabilizing the compound’s interaction with its targets, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-FURYLMETHYL)-4,5-BIS(4-HYDROXYPHENYL)-1,3-OXAZOL-2(3H)-ONE: Similar structure but with hydroxyl groups instead of methoxy groups.
3-(2-FURYLMETHYL)-4,5-BIS(4-CHLOROPHENYL)-1,3-OXAZOL-2(3H)-ONE: Contains chlorophenyl groups instead of methoxyphenyl groups.
Uniqueness
3-(2-FURYLMETHYL)-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOL-2(3H)-ONE is unique due to the presence of methoxy groups, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C22H19NO5 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2-one |
InChI |
InChI=1S/C22H19NO5/c1-25-17-9-5-15(6-10-17)20-21(16-7-11-18(26-2)12-8-16)28-22(24)23(20)14-19-4-3-13-27-19/h3-13H,14H2,1-2H3 |
InChI Key |
OTDHVEJPHLFWDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC(=O)N2CC3=CC=CO3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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